molecular formula C21H28N4O6 B12371484 beta-Ala-Lys-N(epsilon)-AMCA

beta-Ala-Lys-N(epsilon)-AMCA

Cat. No.: B12371484
M. Wt: 432.5 g/mol
InChI Key: BXZFTTVQAOLWHY-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-Ala-Lys(AMCA) involves the conjugation of beta-alanyl-L-lysine with 7-amino-4-methylcoumarin-3-acetic acid. The process typically includes the following steps :

    Protection of Amino Groups: The amino groups of beta-alanyl-L-lysine are protected using suitable protecting groups to prevent unwanted reactions.

    Coupling Reaction: The protected beta-alanyl-L-lysine is then coupled with 7-amino-4-methylcoumarin-3-acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The protecting groups are removed to yield the final product, A-Ala-Lys(AMCA).

Industrial Production Methods

Industrial production of A-Ala-Lys(AMCA) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

A-Ala-Lys(AMCA) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

A-Ala-Lys(AMCA) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of A-Ala-Lys(AMCA) involves its ability to emit fluorescence upon excitation. The compound is taken up by cells through oligopeptide transporters such as PEPT1 and PEPT2. Once inside the cell, it can be used to track and study various biological processes . The fluorescence emitted by A-Ala-Lys(AMCA) allows researchers to visualize and quantify cellular uptake and transport activities .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to A-Ala-Lys(AMCA) include:

    Carnosine: A dipeptide composed of beta-alanine and histidine.

    Aspartame: An artificial sweetener composed of aspartic acid and phenylalanine.

    N-acetyl-aspartate: A derivative of aspartic acid.

    N-acetyl-lysine: A derivative of lysine.

Uniqueness

A-Ala-Lys(AMCA) is unique due to its fluorescent properties, which make it an excellent tool for studying oligopeptide transport and cellular uptake. Unlike other similar compounds, A-Ala-Lys(AMCA) can be easily tracked and quantified using fluorescence spectroscopy .

Properties

Molecular Formula

C21H28N4O6

Molecular Weight

432.5 g/mol

IUPAC Name

(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-(3-aminopropanoylamino)hexanoic acid

InChI

InChI=1S/C21H28N4O6/c1-12-14-6-5-13(23)10-17(14)31-21(30)15(12)11-19(27)24-9-3-2-4-16(20(28)29)25-18(26)7-8-22/h5-6,10,16H,2-4,7-9,11,22-23H2,1H3,(H,24,27)(H,25,26)(H,28,29)/t16-/m0/s1

InChI Key

BXZFTTVQAOLWHY-INIZCTEOSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCN

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)CCN

Origin of Product

United States

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